molecular formula C9H8F2 B13703886 1-Cyclopropyl-2,3-difluorobenzene

1-Cyclopropyl-2,3-difluorobenzene

Cat. No.: B13703886
M. Wt: 154.16 g/mol
InChI Key: OUIYMWGSVDUBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2,3-difluorobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group and two fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and can be performed under mild conditions, making it suitable for industrial applications.

Industrial Production Methods: Industrial production often employs continuous-flow reactors to enhance efficiency and safety. The diazotization reaction is typically carried out at low temperatures to prevent the decomposition of the diazonium intermediate . This method allows for high yields and scalability, making it ideal for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-2,3-difluorobenzene is unique due to the specific positioning of the cyclopropyl group and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

1-cyclopropyl-2,3-difluorobenzene

InChI

InChI=1S/C9H8F2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2

InChI Key

OUIYMWGSVDUBDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)F

Origin of Product

United States

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